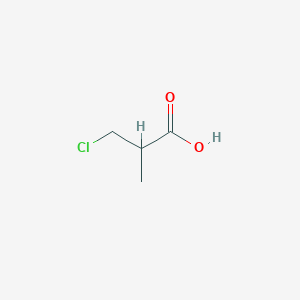

3-Chloro-2-methylpropanoic acid

Beschreibung

Precise Chemical Nomenclature and Isomeric Considerations of 3-Chloro-2-methylpropanoic Acid

The compound is systematically named this compound according to IUPAC nomenclature. nih.gov It is also commonly referred to as 3-chloro-2-methylpropionic acid. nih.govchemicalbook.com The presence of a stereocenter at the second carbon atom gives rise to two enantiomers: (R)-3-chloro-2-methylpropanoic acid and (S)-3-chloro-2-methylpropanoic acid. nih.gov The racemic mixture is the most commonly encountered form.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 16674-04-7 nih.govchemicalbook.commolport.com |

| Molecular Formula | C4H7ClO2 nih.govmolport.comchemspider.com |

| Molecular Weight | 122.55 g/mol nih.govmolport.comcymitquimica.com |

| InChI | InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) nih.gov |

| InChIKey | AWSSTZZQBPIWKZ-UHFFFAOYSA-N nih.gov |

| SMILES | CC(CCl)C(=O)O nih.gov |

Relevance of this compound in Modern Organic Synthesis as a Building Block

This compound serves as a key intermediate in the synthesis of various organic compounds. Its utility stems from the reactivity of both the carboxylic acid group and the chloro substituent. For instance, it can be converted to its corresponding acyl chloride, (2-methyl)-3-chloropropionyl chloride, which is a crucial precursor for the synthesis of pharmaceuticals. This acyl chloride is instrumental in creating drugs targeting the central nervous system, such as the antiepileptic N-benzyl-3-chloro propionamide (B166681) and the anti-inflammatory analgesic clidanac. google.com It is also used in the synthesis of respiratory system medications like the cough medicine Oxolamine and the antiarrhythmic Moracizine. google.com

Furthermore, the chloro-substituted propanoic acid is a precursor for 3-acetylmercapto-2-methylpropanoic acid, an important intermediate in the production of captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and some types of congestive heart failure. google.com The synthesis involves the reaction of a compound of formula II with sodium hydrosulfide (B80085) or sodium sulfide, followed by an acetylation reaction. google.com

Historical Perspectives on the Synthesis and Academic Exploration of Alpha-Substituted Propanoic Acids

The study of propanoic acid and its derivatives has a rich history. Propanoic acid itself was first described in 1844 by Johann Gottlieb, who discovered it among the degradation products of sugar. wikipedia.org In the years that followed, various chemists produced what they did not realize was the same substance through different methods, until Jean-Baptiste Dumas established them as the same compound in 1847. wikipedia.org

The exploration of alpha-substituted propanoic acids, a class to which this compound belongs, has been a significant area of research in organic chemistry. wikipedia.org These compounds are recognized as important intermediates in organic synthesis. wikipedia.org A notable method for their preparation is the Hell-Volhard-Zelinsky halogenation, which involves the halogenation of the carboxylic acid at the alpha position. wikipedia.org Another approach involves the diazotization of amino acids in the presence of a chloride source to yield chiral 2-chloro carboxylic acids. wikipedia.org

The reactivity of the alpha-substituent makes these compounds versatile building blocks. For example, the halogen can be readily displaced by nucleophiles. A classic application is the ammonolysis of α-bromopropionic acid to produce the amino acid alanine. wikipedia.orgwikipedia.org More contemporary research has focused on developing novel synthetic routes, such as the palladium-catalyzed hydrocarboxylation of styrenes using a formate (B1220265) salt to produce pharmaceutically important α-arylpropionic acid derivatives. rsc.org The design and synthesis of substituted phenylpropanoic acid derivatives have also been explored for their potential as dual agonists for peroxisome proliferator-activated receptors (PPAR) alpha and delta, which could have applications in treating metabolic syndrome. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSSTZZQBPIWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937234 | |

| Record name | 3-Chloro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16674-04-7 | |

| Record name | 3-Chloro-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016674047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 2 Methylpropanoic Acid

Classical and Modern Chemical Synthesis Routes

The synthesis of 3-chloro-2-methylpropanoic acid, a valuable chemical intermediate, can be achieved through various classical and modern chemical routes. These methods primarily involve the introduction of a chlorine atom and a carboxylic acid group onto a propane-based backbone.

Halogenation and Subsequent Reactions for Controlled Introduction of Chlorine

One of the primary methods for synthesizing this compound involves the direct halogenation of a suitable precursor, followed by reactions to introduce the carboxylic acid functionality. A common starting material for this approach is isobutyric acid (also known as 2-methylpropanoic acid). wikipedia.orgnih.gov The controlled chlorination of isobutyric acid can lead to the formation of this compound. However, this direct halogenation can sometimes lead to a mixture of products, requiring careful control of reaction conditions to achieve high selectivity for the desired product.

Another strategy involves the chlorination of 2-methyl-1-propene (isobutylene). certifico.com This reaction typically yields 3-chloro-2-methyl-1-propene, which can then be oxidized to form the target carboxylic acid. certifico.comsigmaaldrich.comsigmaaldrich.com This two-step process allows for a more controlled introduction of the chlorine atom at the desired position.

A related approach starts with pentaerythritol, which is first treated with thionyl chloride to produce pentaerythrityl trichlorohydrin. orgsyn.org This intermediate is then oxidized to yield 3-chloro-2,2-bis(chloromethyl)propanoic acid, which can be further processed to obtain derivatives of this compound. orgsyn.org

Carboxylation and Chain Elongation Strategies from Simpler Precursors

Carboxylation reactions provide another avenue for the synthesis of this compound. The Koch reaction, a high-pressure hydrocarboxylation process, can be applied to propylene (B89431) to produce isobutyric acid, which can then be chlorinated as described previously. wikipedia.org

Alternatively, simpler precursors can be subjected to chain elongation and subsequent functional group transformations. For instance, a suitable chloro-alkane can be converted into a Grignard reagent, which is then reacted with carbon dioxide to introduce the carboxylic acid group.

Derivation from Related Propane (B168953) and Propene Compounds via Functional Group Transformations

The synthesis of this compound can also be accomplished by starting with related propane and propene derivatives and performing a series of functional group transformations. For example, 3-chloro-2-methyl-1-propene, which can be synthesized from the chlorination of isobutylene, serves as a key intermediate. certifico.comsigmaaldrich.comsigmaaldrich.com This compound can be converted to the desired carboxylic acid through oxidation.

Another example involves the reaction of 2-methyl-3-chloropropionic acid with a chlorinating agent like thionyl chloride to produce 3-chloro-2-methylpropanoyl chloride. google.com This acid chloride is a reactive intermediate that can be readily hydrolyzed to the final product, this compound. This method is reported to be simple, with mild conditions and high selectivity and yield, making it suitable for industrial production. google.com

The following table summarizes some of the key reactions and starting materials for the synthesis of this compound:

| Starting Material | Key Reactions | Intermediate(s) | Final Product |

| Isobutyric Acid | Direct Chlorination | - | This compound |

| 2-Methyl-1-propene | Chlorination, Oxidation | 3-Chloro-2-methyl-1-propene | This compound |

| Pentaerythritol | Chlorination with Thionyl Chloride, Oxidation | Pentaerythrityl trichlorohydrin, 3-Chloro-2,2-bis(chloromethyl)propanoic acid | Derivatives of this compound |

| Propylene | Hydrocarboxylation (Koch Reaction), Chlorination | Isobutyric Acid | This compound |

| 2-Methyl-3-chloropropionic acid | Reaction with Thionyl Chloride, Hydrolysis | 3-Chloro-2-methylpropanoyl chloride | This compound |

Stereoselective Synthesis of Enantiomers of this compound

The presence of a chiral center at the second carbon atom of this compound means that it exists as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound is of significant interest for applications where specific stereochemistry is crucial.

Enzymatic Biocatalysis and Whole-Cell Transformations for Chiral Induction

Enzymatic and whole-cell biotransformations offer powerful tools for achieving high enantioselectivity in chemical synthesis. These methods leverage the inherent chirality of biological systems to catalyze reactions that produce a single enantiomer of a target molecule. While specific examples for the direct enzymatic synthesis of this compound enantiomers are not extensively detailed in the provided search results, the principles of biocatalysis are well-established for the synthesis of other chiral carboxylic acids. orgsyn.org

For instance, hydrolases are a class of enzymes that can be used for the kinetic resolution of racemic mixtures of esters or amides. In a typical scenario, a racemic ester of this compound could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated, providing access to both enantiomers.

Whole-cell transformations, using microorganisms, can also be employed. These systems can contain a variety of enzymes that can work in concert to perform multi-step syntheses with high stereocontrol.

Diastereomeric Salt Formation and Resolution Techniques for Racemic Mixtures

The synthesis of this compound often results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. The separation of these enantiomers, a process known as resolution, is crucial for applications where only one enantiomer provides the desired biological or chemical activity. One of the most common and effective methods for resolving racemic acids is through the formation of diastereomeric salts. libretexts.org

This technique involves reacting the racemic acid with a single enantiomer of a chiral base, referred to as a resolving agent. This reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics. libretexts.org This difference in physical properties allows for their separation by methods such as fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid.

Commonly used chiral bases for the resolution of racemic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as 1-phenylethanamine. libretexts.org The selection of the appropriate resolving agent and solvent system is critical for achieving efficient separation and is often determined through empirical screening.

For the resolution of racemic this compound, a suitable chiral amine, for example, (R)-1-phenylethanamine, would be used. The reaction would yield two diastereomeric salts: ((R)-3-Chloro-2-methylpropanoic acid · (R)-1-phenylethanamine) and ((S)-3-Chloro-2-methylpropanoic acid · (R)-1-phenylethanamine). Due to their different solubilities in a chosen solvent, one salt would preferentially crystallize, allowing for its separation by filtration. The enantiomerically pure acid is then liberated from the salt. The efficiency of such a resolution process is determined by factors including the choice of solvent, the molar ratio of the resolving agent, and the temperature of crystallization. nih.gov

Illustrative Properties of Diastereomeric Salts

| Diastereomeric Salt | Hypothetical Solubility in a Given Solvent | Physical State at Room Temperature |

| (R)-3-Chloro-2-methylpropanoic acid · (R)-1-phenylethanamine | Low | Crystalline Solid |

| (S)-3-Chloro-2-methylpropanoic acid · (R)-1-phenylethanamine | High | Dissolved in Solvent |

Process Intensification and Scalable Synthesis in Flow Reactors

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry, utilizing flow reactors, is a prime example of process intensification and offers significant advantages over traditional batch production methods, especially for scalable synthesis. flinders.edu.au Flow reactors enable reactions to be performed in a continuous stream within a tube or a channel, providing superior control over reaction parameters such as temperature, pressure, and mixing. flinders.edu.aunih.gov

The key benefits of flow chemistry include enhanced heat and mass transfer, improved safety due to the small reaction volumes at any given time, and the potential for higher yields and purity. flinders.edu.aursc.org These systems can be readily automated and scaled up by either extending the operational time or by "numbering-up" – running multiple reactors in parallel. researchgate.net

In the context of synthesizing this compound, a flow chemistry approach could significantly improve upon a conventional batch process. For instance, a key synthetic step, such as the chlorination of a precursor, could be performed in a flow reactor. The precise temperature control would minimize the formation of by-products, and the rapid mixing would ensure a consistent reaction profile. The output from the reactor could be directed into an in-line purification module, allowing for a continuous and automated production line. acs.org

Comparison of Batch vs. Hypothetical Flow Synthesis for a Generic Precursor to this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | Large, posing potential safety risks. | Small, inherently safer. flinders.edu.au |

| Heat Transfer | Inefficient, leading to temperature gradients and side reactions. | Highly efficient, allowing for precise temperature control. flinders.edu.au |

| Mixing | Often slow and non-uniform. | Rapid and efficient. flinders.edu.au |

| Scalability | Complex, often requiring re-optimization of the process. | Straightforward by extending run time or numbering-up. researchgate.net |

| Process Control | Manual or semi-automated. | Fully automatable for consistent quality. nih.gov |

| Productivity | Limited by batch size and cycle time. | Potentially higher due to continuous operation. rsc.org |

Investigations into Reaction Mechanisms and Reactivity Patterns of 3 Chloro 2 Methylpropanoic Acid

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The carbon atom bonded to the chlorine in 3-chloro-2-methylpropanoic acid is an electrophilic center, making it susceptible to attack by nucleophiles. sydney.edu.au Nucleophilic substitution reactions at this primary chlorinated carbon can proceed via an S(_N)2 mechanism. chegg.combrainly.com In this type of reaction, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion, which serves as the leaving group. sydney.edu.aubrainly.com The rate of this reaction is dependent on the concentrations of both the substrate (this compound) and the incoming nucleophile. chegg.com

The reactivity of the chlorinated carbon is influenced by steric hindrance from the adjacent methyl group and the carboxylic acid group. While the methyl group provides some steric bulk, the primary nature of the carbon center still allows for effective nucleophilic attack. Common nucleophiles that can participate in these reactions include hydroxides, alkoxides, and amines, leading to the formation of 3-hydroxy-2-methylpropanoic acid, 3-alkoxy-2-methylpropanoic acids, and 3-amino-2-methylpropanoic acids, respectively.

The following table provides examples of nucleophilic substitution reactions with this compound:

| Nucleophile | Reagent Example | Product |

| Hydroxide (B78521) | Sodium Hydroxide | 3-hydroxy-2-methylpropanoic acid |

| Alkoxide | Sodium Ethoxide | 3-ethoxy-2-methylpropanoic acid |

| Amine | Ammonia | 3-amino-2-methylpropanoic acid |

Transformations of the Carboxyl Functional Group: Esterification, Amidation, and Reduction Chemistry

The carboxylic acid group of this compound can undergo a variety of transformations, including esterification, amidation, and reduction.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. For example, the reaction with methanol (B129727) or isopropanol (B130326) yields methyl 3-chloro-2-methylpropanoate nih.gov or isopropyl 3-chloro-2-methylpropanoate nist.gov, respectively. This reaction is typically reversible and driven to completion by removing the water formed during the reaction.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This usually requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with the amine. This two-step process is generally more effective than the direct reaction of the carboxylic acid with an amine.

Reduction: The carboxyl group can be reduced to a primary alcohol, yielding 3-chloro-2-methylpropan-1-ol. pharmaffiliates.com This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to give the final alcohol product.

Reactivity at the Alpha-Carbon and Methyl Group: Enolate Chemistry and Alkylation

The carbon atom alpha to the carboxyl group in this compound possesses a hydrogen atom that can be removed by a strong base to form an enolate. msu.edupressbooks.pub This enolate is a nucleophilic species that can participate in various reactions, most notably alkylation. pressbooks.pub

The formation of the enolate is a critical step and typically requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete conversion. pressbooks.pub Once formed, the enolate can react with an electrophile, such as an alkyl halide, in an S(_N)2-type reaction. pressbooks.pubyoutube.com This results in the formation of a new carbon-carbon bond at the alpha-position. pressbooks.pub

For example, the enolate of this compound can be alkylated with methyl iodide to introduce a second methyl group at the alpha-carbon. It's important to note that the presence of the chlorine atom on the adjacent carbon can influence the regioselectivity of enolate formation and its subsequent reactions.

The general steps for alpha-alkylation are:

Deprotonation: A strong base removes the alpha-hydrogen to form a nucleophilic enolate. youtube.com

Nucleophilic Attack: The enolate attacks an alkyl halide, displacing the halide and forming a new C-C bond. youtube.com

Oxidative and Reductive Pathways for the Compound

The oxidation and reduction of this compound can target different parts of the molecule.

Oxidative Pathways:

Oxidation of the carbon-chlorine bond is not a common transformation under typical laboratory conditions.

Stronger oxidizing conditions could potentially lead to the cleavage of carbon-carbon bonds or oxidation of the methyl group, but these are generally less controlled reactions.

Reductive Pathways:

As mentioned in section 3.2, the carboxylic acid group can be reduced to a primary alcohol using strong reducing agents. pharmaffiliates.com

The carbon-chlorine bond can also be reduced, replacing the chlorine atom with a hydrogen atom. This can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst.

Kinetic and Mechanistic Studies of this compound Reactions

Kinetic studies of the reactions of this compound provide valuable insights into the reaction mechanisms. For instance, in nucleophilic substitution reactions at the chlorinated carbon, the reaction rate is often found to be first order with respect to both the substrate and the nucleophile, which is characteristic of an S(_N)2 mechanism. chegg.com

Mechanistic studies often employ techniques such as isotopic labeling and stereochemical analysis to elucidate the transition states and intermediates involved in a reaction. For example, if a chiral starting material is used, the stereochemistry of the product can reveal whether the reaction proceeds with inversion of configuration (typical for S(_N)2) or racemization (indicative of an S(_N)1 mechanism). brainly.com

The study of reaction kinetics can also reveal the influence of various factors, such as solvent polarity, temperature, and the nature of the nucleophile, on the reaction rate and outcome. sydney.edu.au

Applications of 3 Chloro 2 Methylpropanoic Acid As a Key Intermediate in Specialty Chemical Synthesis

Strategic Use as a Chiral Building Block in Pharmaceutical Active Pharmaceutical Ingredients (APIs)

3-Chloro-2-methylpropanoic acid is a valuable chiral building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its specific stereochemistry is crucial for the biological activity of the final drug molecule. The presence of a chlorine atom and a methyl group on adjacent carbons provides a versatile scaffold for further chemical modifications.

Synthesis of Therapeutically Significant Derivatives (e.g., Angiotensin-Converting Enzyme Inhibitors, Antivirals)

A prime example of its application is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure. wikipedia.orgscielo.brrsc.org One of the earliest and most well-known ACE inhibitors, Captopril, can be synthesized using 3-halogeno-2-methylpropanoic acids as starting materials. wikipedia.orgnih.govresearchgate.net The synthesis involves the reaction of this compound with L-proline to form an N-acyl-L-proline derivative. nih.gov Subsequent chemical transformations, including the introduction of a thiol group, lead to the final Captopril molecule. researchgate.netchemicalbook.comgoogle.com

The general synthetic route to Captopril from this compound involves several key steps. Initially, the carboxylic acid is often converted to its more reactive acyl chloride derivative, 3-chloro-2-methylpropanoyl chloride, by treatment with a chlorinating agent like thionyl chloride. nih.gov This acyl chloride is then reacted with L-proline to form N-(3-chloro-2-methylpropanoyl)-L-proline. The diastereomers of this intermediate are then separated. Finally, the chlorine atom is displaced by a sulfur nucleophile, typically from a source like methanolic ammonium (B1175870) hydrosulfide (B80085), to introduce the characteristic thiol group of Captopril. nih.gov

Beyond ACE inhibitors, the structural motif of this compound is relevant in the development of other therapeutic agents, including potential antiviral compounds. The specific stereoisomer, (2R)-3-Chloro-2-methylpropanoic acid, is a recognized chiral building block for drug discovery. nih.govnih.gov

Intermediate in the Production of Agrochemicals

While detailed information on the specific agrochemicals derived from this compound is less prevalent in publicly available literature, its structural relative, 3-chloro-2-methylpropene, is a known intermediate in the synthesis of various pesticides. certifico.com This suggests the potential for this compound and its derivatives to serve as precursors for certain classes of herbicides or fungicides. For instance, 3-chloro-2-methylaniline (B42847) is an important intermediate for quinolinecarboxylic acid herbicides. google.com The structural similarity implies that with appropriate chemical modifications, this compound could be a starting point for similar agrochemical compounds.

Utility in Polymer Science and Advanced Material Synthesis

The reactivity of the chloro and carboxylic acid functional groups in this compound makes it a candidate for incorporation into polymers and advanced materials. The carboxylic acid can participate in polymerization reactions, such as polyesterification, while the chlorine atom provides a site for post-polymerization modification. For example, 3-chloro-2-(chloromethyl)-2-methylpropanoic acid is listed as a building block for polymer science. bldpharm.com Although specific, large-scale industrial applications in this area are not extensively documented, the potential for creating functional polymers with tailored properties exists.

Formation of Reactive Derivatives for Further Synthetic Transformations (e.g., Acyl Chlorides, Esters)

This compound is readily converted into more reactive derivatives, which are then used in a wide array of subsequent chemical reactions.

Acyl Chlorides: The carboxylic acid can be transformed into its corresponding acyl chloride, 3-chloro-2-methylpropanoyl chloride, using standard chlorinating agents like thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). google.comlibretexts.orgchemguide.co.uk Acyl chlorides are highly reactive electrophiles and are key intermediates in acylation reactions to form esters, amides, and other carbonyl compounds. wikipedia.org The synthesis of (2-methyl)-3-chloropropionyl chloride from (2-methyl)-3-chloropropionic acid has been described, highlighting the industrial relevance of this transformation. google.com

Esters: Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. This produces esters such as methyl 3-chloro-2-methylpropanoate and isopropyl 3-chloropropanoate. nih.govnist.gov These esters can serve as intermediates themselves or be used in applications where the ester functionality is desired. chemicalbook.comnist.gov

Below is a table summarizing the key reactive derivatives and their precursors.

| Precursor Compound | Reactive Derivative | Reagent(s) |

| This compound | 3-Chloro-2-methylpropanoyl chloride | Thionyl chloride (SOCl₂), Phosphorus(V) chloride (PCl₅) |

| This compound | Methyl 3-chloro-2-methylpropanoate | Methanol (B129727), Acid catalyst |

| This compound | Isopropyl 3-chloropropanoate | Isopropanol (B130326), Acid catalyst |

Advanced Spectroscopic and Chromatographic Methods for Characterization and Analysis of 3 Chloro 2 Methylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-chloro-2-methylpropanoic acid. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental structural information.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The typical solvent for this analysis is a deuterated one, like CDCl₃, to avoid interference from solvent protons. docbrown.info Tetramethylsilane (TMS) is used as an internal standard, with its proton signal set to 0.0 ppm. docbrown.info The expected signals are a doublet for the methyl protons, a multiplet for the methine proton, a doublet for the methylene (B1212753) protons adjacent to the chlorine atom, and a singlet for the acidic proton of the carboxyl group. The integration of these signals reveals the relative number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of a chiral center, the carbon atoms in this compound are chemically non-equivalent and thus display distinct signals. The carboxyl carbon appears at the most downfield chemical shift, followed by the carbon bearing the chlorine atom, the methine carbon, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~10-12 (singlet) | ~175-185 |

| -CH(CH₃)- | ~2.8 (multiplet) | ~40-50 |

| -CH₂Cl | ~3.7 (doublet) | ~45-55 |

| -CH₃ | ~1.3 (doublet) | ~15-25 |

Two-dimensional (2D) NMR experiments provide further insight into the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons, as well as between the methine proton and the methylene protons, confirming their adjacent relationship. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. sdsu.eduepfl.ch The HSQC spectrum of this compound would show correlations between the methyl carbon and its attached protons, the methine carbon and its proton, and the methylene carbon and its protons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range (typically 2-3 bond) correlations between carbon and proton atoms. sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. youtube.comepfl.ch In the case of this compound, HMBC would show correlations from the methyl protons to the methine carbon and the methylene carbon, and from the methylene protons to the methine carbon and the carboxyl carbon.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. nih.govdocbrown.info

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. docbrown.info A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch in the Raman spectrum is typically weaker than in the FTIR spectrum. However, the C-Cl stretch may be more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | 2500-3300 (weak, broad) |

| C=O (Carboxylic Acid) | Stretching | ~1700 (strong) | ~1700 (moderate) |

| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |

| C-Cl | Stretching | 600-800 | 600-800 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of this compound, derivatization to a more volatile ester, such as the methyl or trimethylsilyl (B98337) (TMS) ester, is often performed prior to GC-MS analysis. nih.govnih.gov

The electron ionization (EI) mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the mass of the derivative. docbrown.info The fragmentation pattern is crucial for structural confirmation. Common fragmentation pathways for the TMS derivative of a related compound, 2-methylpropanoic acid, include the loss of a methyl group ([M-15]⁺) and the loss of a trimethylsiloxy group ([M-89]⁺). nih.gov For the chloro-substituted compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment ions, providing a definitive signature for its presence. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the analysis of this compound, particularly in complex matrices. nih.govunimi.it This method offers high sensitivity and specificity. nih.gov The compound can be analyzed directly or after derivatization to enhance ionization efficiency. unimi.it

In LC-MS/MS, the precursor ion, corresponding to the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻), is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are then analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and is excellent for quantification. For this compound, a common fragmentation would be the loss of HCl or the carboxyl group.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-chloro-2,2-dimethylpropionic acid |

| 3-chloro-1,2-propanediol |

| 2-methylpropanoic acid |

| 3-chloro-2-methylpropene |

| 3-chloropropionic acid |

| 3-Chloro-2-methylpropionitrile |

| Methyl 3-chloro-2-methylpropanoate |

| Tetramethylsilane |

| Malic acid |

| Citric acid |

| Butyric acid |

| Valeric acid |

| Hexanoic acid |

| Isobutyric acid |

| Isovaleric acid |

| Acetic acid |

| Propionic acid |

| 2-chlorophenol |

| 3-chlorophenol |

| 4-chlorophenol |

| 3,5-dichlorophenol |

| 2,5-dichlorophenol |

| 2,6-dichlorophenol |

| 2,4-dichlorophenol |

| 2,3-dichlorophenol |

| 3,4-dichlorophenol |

| 2,4,6-trichlorophenol |

| 2,4,5-trichlorophenol |

| 2,3,4-trichlorophenol |

| 2,3,4,6-tetrachlorophenol |

Chromatographic Techniques for Separation, Purification, and Quantitative Determination

Chromatography is a cornerstone for the analytical assessment of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal for its separation and quantification. Due to the compound's polarity and the potential for thermal instability, specific strategies are often required to achieve successful analysis.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantitative determination of this compound. The development of a suitable HPLC method typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate retention, resolution, and sensitivity.

For polar analytes like short-chain halogenated carboxylic acids, reversed-phase (RP) HPLC is a common approach. A method analogous to that used for the related compound, 3-Chloropropanoic acid, can be effectively adapted. sielc.com Such a method would likely employ a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (e.g., Newcrom R1) to minimize peak tailing. sielc.com

The mobile phase composition is critical. A typical mobile phase would consist of a mixture of an organic modifier, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acidic additive. sielc.com The acid, such as phosphoric acid or formic acid, serves to suppress the ionization of the carboxylic acid group, promoting better retention and symmetric peak shape on the reverse-phase column. sielc.com For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile acids like phosphoric acid. sielc.comsielc.com

Isocratic elution, where the mobile phase composition remains constant, can be suitable for simple mixtures. However, gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary for analyzing complex samples containing compounds with a wide range of polarities. jfda-online.com Detection for this compound can be challenging due to its lack of a strong chromophore. Therefore, detectors such as a Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., ~200-210 nm) may be used. sielc.comsigmaaldrich.com For higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred technique.

Table 1: Representative HPLC Method Parameters for Analysis of Halogenated Propanoic Acids

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) or Newcrom R1 sielc.com | Provides good retention for polar compounds. |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid sielc.com | Suppresses ionization for better peak shape. |

| Elution | Isocratic or Gradient | Gradient elution is useful for complex samples. |

| Flow Rate | 1.0 mL/min sielc.comnih.gov | Typical analytical flow rate. |

| Temperature | 30 °C sielc.comnih.gov | Ensures reproducible retention times. |

| Detector | UV (200-210 nm) sielc.com, RI sigmaaldrich.com, or Mass Spectrometry | Choice depends on required sensitivity and specificity. |

Since this compound possesses a chiral center at the second carbon, it exists as a pair of enantiomers, (R)- and (S)-3-Chloro-2-methylpropanoic acid. Assessing the enantiomeric purity is crucial, as enantiomers can exhibit different biological activities. Chiral chromatography is the primary technique used for this purpose. researchgate.netnih.gov

There are two main strategies for the chiral separation of enantiomers by chromatography:

Direct Separation: This approach utilizes a Chiral Stationary Phase (CSP). nih.gov CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Lux® series), are widely used and have proven effective for the separation of various chiral acids. nih.govresearchgate.net The separation of the herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP), a structurally related compound, was successfully achieved by direct resolution on an α1-acid glycoprotein (B1211001) chiral HPLC column. nih.gov The mobile phase in chiral HPLC often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol (e.g., isopropanol (B130326) or ethanol), sometimes with a small amount of an acidic or basic additive to improve peak shape and resolution. researchgate.net

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) chromatographic column, such as a C18 column. researchgate.netnih.gov After separation, the relative peak areas of the diastereomers correspond to the enantiomeric ratio of the original sample. It is critical that the derivatization reaction proceeds to completion without causing any racemization. nih.gov

The choice between direct and indirect methods depends on factors like the availability of a suitable CSP, the complexity of the sample matrix, and the required sensitivity. The direct method is often preferred for its simplicity as it avoids the extra derivatization step. nih.gov

Table 2: Approaches for Chiral Purity Assessment

| Method | Principle | Stationary Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct | Differential interaction of enantiomers with a chiral selector. nih.gov | Chiral Stationary Phase (CSP), e.g., polysaccharide-based. | Simpler, avoids derivatization step. nih.gov | CSPs can be expensive; method development can be extensive. |

| Indirect | Conversion of enantiomers to diastereomers using a chiral reagent. nih.gov | Standard (achiral) e.g., C18. researchgate.net | Uses common, less expensive columns. | Requires an extra reaction step; risk of racemization. nih.gov |

Chemical Derivatization Strategies for Enhanced Analytical Detection and Resolution

Chemical derivatization is a powerful strategy employed to improve the chromatographic analysis of this compound. The process involves chemically modifying the analyte to create a derivative with more favorable properties for separation and detection. jfda-online.com This is particularly useful for improving volatility for Gas Chromatography (GC) or enhancing detectability for HPLC. researchgate.net

For Gas Chromatography (GC) , the high polarity and low volatility of carboxylic acids like this compound make them unsuitable for direct analysis. colostate.edu Derivatization is essential to convert the polar carboxyl group into a less polar, more volatile group. Common strategies include:

Alkylation: This involves converting the carboxylic acid to an ester, most commonly a methyl ester. Reagents like diazomethane (B1218177) or trimethylanilinium hydroxide (B78521) (TMPAH) can be used. colostate.edu Another approach is extractive alkylation using reagents like pentafluorobenzyl bromide (PFBBr), which creates derivatives that are highly sensitive to electron capture detection (ECD), allowing for trace-level analysis. colostate.edu

Silylation: This is a versatile method where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (TMS) group. chemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The resulting TMS-esters are significantly more volatile and thermally stable, yielding better peak shapes in GC. chemcoplus.co.jp

For High-Performance Liquid Chromatography (HPLC) , derivatization is primarily used to attach a chromophoric or fluorophoric tag to the molecule, thereby enhancing detection sensitivity, especially for UV-Vis or fluorescence detectors. researchgate.net This is beneficial for this compound, which lacks a strong native chromophore. A notable strategy for carboxylic acids involves pre-column derivatization with reagents like nitrophenylhydrazines, such as 2-nitrophenylhydrazine (B1229437) (2-NPH). google.com This reaction, often catalyzed by a coupling agent like 1-ethyl-(3-dimethylaminopropyl)carbodiimide (EDC), attaches the nitrophenylhydrazone moiety to the carboxyl group. The resulting derivative exhibits strong UV absorption at a higher wavelength (e.g., ~400 nm), which improves the specificity and sensitivity of the HPLC-DAD (Diode Array Detector) method by moving the detection wavelength away from where most matrix interferences absorb. google.com

Table 3: Common Derivatization Strategies for this compound

| Technique | Reagent Example | Purpose | Resulting Derivative | Ref. |

|---|---|---|---|---|

| GC | Pentafluorobenzyl bromide (PFBBr) | Increase volatility & sensitivity (ECD) | Pentafluorobenzyl ester | colostate.edu |

| GC | BSTFA | Increase volatility & thermal stability | Trimethylsilyl (TMS) ester | chemcoplus.co.jpsigmaaldrich.com |

| HPLC | 2-Nitrophenylhydrazine (2-NPH) + EDC | Enhance UV/DAD detection | Nitrophenylhydrazone | google.com |

Theoretical and Computational Chemistry Studies on 3 Chloro 2 Methylpropanoic Acid

Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental in elucidating the molecular geometry and electronic properties of 3-Chloro-2-methylpropanoic acid. These computational approaches provide insights into bond lengths, bond angles, and the distribution of electrons within the molecule, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are powerful tools for the computational study of molecules like this compound. DFT methods, such as those employing the B3LYP functional, are noted for their balance of accuracy and computational cost, making them suitable for calculating the properties of halogenated organic compounds. Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer a high level of theory and are used for more precise energy and geometry calculations. For instance, DFT has been utilized to analyze the gas-phase reactions of the related compound 3-chloro-2-methyl-1-propene, providing insights into reaction kinetics and mechanisms that are relevant for understanding the atmospheric chemistry of such volatile organic compounds.

Basis Set Selection and Computational Efficiency

The choice of basis set is a critical aspect of quantum mechanical calculations, directly impacting the accuracy and computational expense. For molecules containing halogens and lone pairs, such as this compound, basis sets like the Pople-style 6-31G(d) or the more extensive 6-311++G(d,p) are commonly employed to provide a flexible description of the electron distribution. The selection of a basis set involves a trade-off between the desired accuracy of the results and the computational resources available. While larger basis sets can provide more accurate results, they also demand greater computational time and power.

Below is a representative table illustrating typical data obtained from DFT calculations for a molecule like this compound.

Table 1: Calculated Geometric Parameters for this compound (Representative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | 1.80 | ||

| C=O | 1.21 | ||

| C-O | 1.35 | ||

| O-H | 0.97 | ||

| C-C (carboxyl) | 1.51 | ||

| C-C (methyl) | 1.53 | ||

| C-H (methyl) | 1.09 | ||

| C-H (chiral center) | 1.10 | ||

| Cl-C-C | 110.5 | ||

| O=C-O | 124.0 | ||

| C-C-O | 111.0 | ||

| C-O-H | 108.5 | ||

| H-C-H (methyl) | 109.5 | ||

| Cl-C-C-C | 65.0 (gauche) |

Note: The data in this table is representative and intended for illustrative purposes, as specific computational studies for this compound were not found in the public domain.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure of this compound and its influence on the molecule's properties and reactivity. The presence of rotatable single bonds allows the molecule to exist in various conformations, or conformers. Computational methods can be used to map the potential energy surface (PES) of the molecule, identifying the stable conformers (local minima on the PES) and the transition states that connect them. For similar molecules, theoretical calculations have revealed the existence of multiple stable conformers, such as s-cis and gauche forms. The relative energies of these conformers determine their population at a given temperature.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analysis are computational tools used to predict the reactive sites of a molecule. The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location indicate its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Frontier Molecular Orbital Energies (Representative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -10.5 |

| LUMO | -0.8 |

Note: This data is illustrative of typical FMO calculations and not from a specific study on this compound.

Thermodynamic and Kinetic Modeling of Chemical Reactions Involving the Compound

Computational chemistry can be employed to model the thermodynamics and kinetics of chemical reactions involving this compound. Thermodynamic modeling allows for the calculation of properties such as the enthalpy and Gibbs free energy of reaction, indicating the spontaneity of a process. Kinetic modeling, often utilizing transition state theory, helps in determining reaction rates by calculating the activation energies of reaction pathways. These models are crucial for understanding reaction mechanisms and predicting product distributions.

Computational Studies of Solvent Effects and Intermolecular Interactions

The surrounding environment, particularly the solvent, can significantly influence the behavior of this compound. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These studies are vital for understanding how intermolecular interactions, such as hydrogen bonding with solvent molecules, can affect the conformational preferences, reactivity, and spectral properties of the compound.

Q & A

Q. What are the standard synthetic routes for 3-chloro-2-methylpropanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves hydrochlorination of acrylic acid derivatives. A widely cited method (yield: 93%) uses acrylic acid, dry HCl gas, and hydroquinone (radical inhibitor) in anhydrous ether at 0°C, followed by distillation . Key factors include:

- Temperature control : HCl gas is introduced at 0°C to minimize side reactions (e.g., polymerization).

- Solvent selection : Ether acts as a non-polar medium to stabilize intermediates.

- Catalyst role : Hydroquinone suppresses radical-mediated side reactions. Methodological adjustments (e.g., alternative solvents like dichloromethane) should be evaluated via kinetic studies.

Q. How is the IUPAC nomenclature of this compound validated, and why are common names discouraged?

The systematic name follows IUPAC rules: the longest carbon chain includes the carboxylic acid group (propanoic acid), with substituents numbered accordingly. Common names like "3-chlorolactic acid" are invalid due to conflicting parent structures . Researchers should cross-check naming using tools like PubChem or ChemDraw to ensure compliance with standardized terminology.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key precautions include:

- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., nitrile), face shields, and lab coats .

- Engineering controls : Fume hoods for vapor containment and emergency showers for decontamination .

- Storage : Inert atmosphere (N₂ or Ar) to prevent degradation; avoid contact with oxidizing agents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Challenges include:

- Disorder modeling : Chlorine and methyl groups may exhibit positional disorder, requiring iterative refinement with constraints.

- Data quality : High-resolution data (>1.0 Å) reduces noise; twinning analysis (via PLATON) is recommended for distorted crystals . Contradictory data (e.g., bond length outliers) should be resolved using Rigaku CrysAlisPro for integration and Olex2 for visualization.

Q. What analytical techniques are optimal for quantifying impurities in this compound during drug intermediate synthesis?

- HPLC-MS : Reverse-phase C18 columns with UV detection (210 nm) and electrospray ionization (ESI) for trace impurity profiling.

- NMR spectroscopy : ¹³C DEPT-135 distinguishes methyl and chloro-substituted carbons; ²H labeling can track reaction intermediates .

- Karl Fischer titration : Monitors residual moisture (<0.1% w/w), critical for preventing hydrolysis during storage .

Q. How do solvent polarity and reaction time affect the stereochemical outcomes of this compound derivatization?

Studies on analogous compounds (e.g., 3-chloro-2-methyl-2-hydroxypropionic acid) reveal:

- Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, preserving stereochemistry.

- Prolonged reaction times in protic solvents (e.g., ethanol) may lead to racemization via carbocation intermediates . Kinetic isotopic effect (KIE) experiments using deuterated reagents can validate mechanistic pathways.

Q. What strategies address contradictions in reported synthetic yields or safety data for this compound?

- Meta-analysis : Compare protocols across peer-reviewed journals (e.g., J. Pharm. Sci. vs. Org. Process Res. Dev.) to identify variable parameters (e.g., HCl gas flow rate).

- Computational modeling : Gaussian 16 simulations (DFT/B3LYP) predict thermodynamic stability of intermediates, clarifying yield discrepancies.

- Safety reassessment : Cross-reference SDS from Sigma-Aldrich and Scafell Organics to reconcile exposure limits .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for Purity Assessment

| Technique | Sensitivity | Key Parameters | Limitations |

|---|---|---|---|

| HPLC-MS | 0.01% | Column: C18, mobile phase: 0.1% HCOOH in H₂O/MeOH | Co-elution of isomers |

| ¹H NMR | 1–5% | Solvent: CDCl₃, reference: TMS | Overlapping peaks in crowded regions |

| FTIR | 0.1% | ATR mode, resolution: 4 cm⁻¹ | Weak absorbance for non-polar bonds |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| HCl flow rate | 0.5–1.0 L/min | Excess HCl accelerates side reactions |

| Temperature | 0–5°C | Higher temps reduce selectivity |

| Catalyst (hydroquinone) | 0.1–0.5 mol% | Prevents acrylic acid polymerization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.